2-Acetyl-1-chlorocyclopropane-1-carboxylic acid
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Overview
Description
2-Acetyl-1-chlorocyclopropane-1-carboxylic acid is an organic compound with the molecular formula C6H7ClO3 and a molecular weight of 162.57 g/mol It is a cyclopropane derivative, characterized by the presence of an acetyl group, a chlorine atom, and a carboxylic acid group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1-chlorocyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with appropriate reagents. One common method is the reaction of 1-chlorocyclopropane-1-carboxylic acid with acetyl chloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-1-chlorocyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions typically occur under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives of the original compound.
Oxidation Reactions: Products include carboxylic acids or other oxidized forms.
Reduction Reactions: Products include alcohols or other reduced forms of the compound.
Scientific Research Applications
2-Acetyl-1-chlorocyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetyl-1-chlorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The acetyl group can undergo nucleophilic attack by various biomolecules, leading to the formation of covalent adducts. The chlorine atom can also participate in substitution reactions, altering the compound’s reactivity and interactions. These molecular interactions can modulate biological pathways and processes, making the compound of interest for therapeutic and biochemical studies .
Comparison with Similar Compounds
Similar Compounds
1-Chlorocyclopropane-1-carboxylic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.
2-Acetylcyclopropane-1-carboxylic acid:
1-Acetyl-2-chlorocyclopropane-1-carboxylic acid: Positional isomer with different reactivity and properties.
Uniqueness
2-Acetyl-1-chlorocyclopropane-1-carboxylic acid is unique due to the presence of both an acetyl group and a chlorine atom on the cyclopropane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Biological Activity
2-Acetyl-1-chlorocyclopropane-1-carboxylic acid (CAS No. 2624129-26-4) is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
- Molecular Formula : C₆H₇ClO₃
- Molecular Weight : 162.57 g/mol
- Structure : The compound consists of a cyclopropane ring with an acetyl group and a chlorinated carboxylic acid moiety, which may influence its reactivity and biological interactions.
Biological Activity Overview
This compound exhibits several biological activities, primarily due to its ability to interact with various biochemical pathways. Research indicates potential applications in antimicrobial and anticancer therapies.
Antimicrobial Activity
Studies have shown that compounds with cyclopropane structures can exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways. For instance, cyclopropane derivatives have been noted for their activity against resistant strains of bacteria, making them candidates for further development in antibiotic therapy.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Cyclopropane derivatives are known to induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of cell proliferation.
- Induction of oxidative stress.
- Modulation of signaling pathways involved in cell survival.
The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites in proteins. This property allows the compound to act as an electrophilic agent, potentially modifying enzymes or receptors involved in critical cellular processes.
Key Mechanisms Include :
- Covalent Modification : The chloromethyl group can react with thiol groups in proteins, leading to enzyme inhibition or altered function.
- Bioavailability Enhancement : The structural features may enhance the compound's stability and absorption in biological systems.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
Properties
Molecular Formula |
C6H7ClO3 |
---|---|
Molecular Weight |
162.57 g/mol |
IUPAC Name |
2-acetyl-1-chlorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H7ClO3/c1-3(8)4-2-6(4,7)5(9)10/h4H,2H2,1H3,(H,9,10) |
InChI Key |
ANSHRNBMNXEXNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC1(C(=O)O)Cl |
Origin of Product |
United States |
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